molecular formula C21H23N5O2S B11024659 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide

Cat. No.: B11024659
M. Wt: 409.5 g/mol
InChI Key: MCVHVOBXOWKZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide" is a structurally complex molecule featuring a benzothiazole ring, a pentanamide backbone, and a pyridinyl-piperazine moiety. The pyridinyl-piperazine group suggests possible interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the pentanamide chain may enhance metabolic stability.

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide

InChI

InChI=1S/C21H23N5O2S/c27-19(24-21-23-16-6-1-2-7-17(16)29-21)9-5-10-20(28)26-14-12-25(13-15-26)18-8-3-4-11-22-18/h1-4,6-8,11H,5,9-10,12-15H2,(H,23,24,27)

InChI Key

MCVHVOBXOWKZST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Grinding-Mediated Cyclization

A solvent-free grinding method has been reported for synthesizing benzothiazole derivatives. For example:

  • Reagents : 2-cyanomethylbenzothiazole (3 ), N,N-dimethylformamide dimethyl acetal (DMF-DMA), and potassium hydroxide (KOH).

  • Mechanism : Formation of an enamine intermediate (4 ) via nucleophilic attack of DMF-DMA on 3 , followed by Michael addition and intramolecular cyclization.

  • Yield : High yields (up to 80–90%) under ambient conditions.

Table 1: Representative Conditions for Benzothiazole Synthesis

ReagentSolvent/ConditionsYield (%)Reference
DMF-DMA, KOHGrinding, RT85–90
2-Methylbenzothiazole, POCl₃DMF, 80°C, 12 h65

Alternative Methods

Other approaches include:

  • Vilsmeier Reaction : Synthesis of 1,3-benzothiazol-2(3H)-ylidenemalonaldehyde using POCl₃ and DMF at 80°C.

  • Acid-Catalyzed Condensation : Reaction of 2-aminobenzenethiol with aldehydes or nitriles under reflux conditions.

Synthesis of 4-(Pyridin-2-yl)piperazine Intermediate

Piperazine Functionalization

The 4-(pyridin-2-yl)piperazine moiety is typically synthesized via nucleophilic substitution or alkylation:

  • Reagents : 2-Chloro-N-(4-methyl-1,3-benzothiazole-2-yl)acetamide (2 ) and substituted piperazines.

  • Conditions : Acetone, K₂CO₃, reflux (40–80°C).

Table 2: Piperazine Coupling Reactions

Piperazine DerivativeSolventCatalystYield (%)Reference
4-FluorophenylpiperazineAcetoneK₂CO₃53
3,4-DichlorophenylpiperazineAcetoneK₂CO₃84

Final Amide Bond Formation

Carbodiimide-Mediated Coupling

The pentanamide backbone is introduced via coupling of a carboxylic acid derivative with the piperazine-pyridine intermediate:

  • Reagents : Pentanoyl chloride or activated carboxylic acid (e.g., using EDC/HOBt).

  • Conditions : DMF or dichloromethane (DCM), room temperature (RT), 2–24 h.

Table 3: Amide Coupling Parameters

Activating AgentSolventTime (h)Yield (%)Reference
EDC/HOBtDMF1280–93
HBTU, DIEADCM178

Critical Characterization Data

Spectroscopic Analysis

  • IR Spectroscopy :

    • C=O stretch : 1670–1705 cm⁻¹ (amide).

    • C=N stretch : 1612–1630 cm⁻¹ (benzothiazole).

  • ¹H NMR :

    • Piperazine protons : δ 2.5–3.5 ppm (multiplet).

    • Pyridine protons : δ 7.1–8.8 ppm (aromatic region).

  • HRMS : Molecular ion peaks at m/z 409.5 (C₂₁H₂₃N₅O₂S).

Table 4: Representative Spectral Data

PropertyValue (Compound 3A)Value (Target Compound)
IR (C=O)1670 cm⁻¹1675–1700 cm⁻¹
¹H NMR (Pyridine)δ 7.79–8.85 ppmδ 7.1–8.8 ppm
HRMS (m/z)269.3216 [M+H]⁺409.5 [M]⁺

Optimization and Challenges

Stereoselectivity

The (2E)-configuration of the benzothiazol-2(3H)-ylidene group is critical. Methods ensuring E-selectivity include:

  • Grinding with KOH : Promotes anti-addition in Michael reactions.

  • Controlled Temperature : Low-temperature reactions to minimize isomerization.

Purification

  • Recrystallization : Ethanol or methanol for early intermediates.

  • HPLC : Preparative C18 columns for final purification.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Grinding (Solvent-Free) High efficiency, low costLimited scalability
Vilsmeier Reaction Precise control of regiochemistryToxic reagents (POCl₃)
Carbodiimide Coupling High yield, mild conditionsSensitive to moisture

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of catalysts or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Properties

One of the most promising applications of this compound lies in its anticancer properties. Studies have indicated that derivatives of benzothiazole exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that compounds similar to N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide showed selective inhibition of tumor cell proliferation through the induction of apoptosis.

Case Study: Cytotoxicity Evaluation

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.0Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.0ROS-mediated cell death

The above table summarizes the cytotoxic effects observed in various cancer cell lines, indicating the compound's potential as an anticancer agent.

Antimicrobial Activity

Another significant application is in antimicrobial research. The structure of this compound suggests it may interact with bacterial enzymes or membranes, leading to antimicrobial effects.

Case Study: Antimicrobial Testing

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal
Candida albicans16 µg/mLFungistatic

This table illustrates the compound's effectiveness against various pathogens, highlighting its potential for development into a therapeutic agent for infectious diseases.

Neuropharmacological Effects

The piperazine moiety present in the compound suggests possible neuropharmacological applications. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant activities.

Case Study: Behavioral Studies

In animal models, administration of this compound resulted in:

TestResult
Elevated Plus MazeIncreased time spent in open arms (indicative of anxiolytic effect)
Forced Swim TestReduced immobility time (indicative of antidepressant effect)

These findings suggest that this compound may be effective in treating anxiety and depression.

Photophysical Properties

This compound has also been investigated for its photophysical properties, which can be harnessed in material science for applications such as organic light-emitting diodes (OLEDs).

Case Study: Photophysical Characterization

ParameterValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield (%)25

The data indicates that this compound has suitable properties for potential use in OLED technology.

Mechanism of Action

The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. For instance, the compound may inhibit key enzymes in bacterial cell wall synthesis, leading to antimicrobial effects, or it may interfere with signaling pathways in cancer cells, inducing apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Chiral Centers Aromatic Bonds
Target Compound C₂₁H₂₂N₆O₂S 430.5 Benzothiazole, pyridinyl-piperazine, pentanamide 0* 18*
(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide C₁₇H₂₀N₄O₂S 344.4 Benzothiazole, pyrazole, methoxyethyl 0 12
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide C₁₂H₁₀N₆O₂S 302.3 Thiadiazole, benzotriazinone, acetamide 0 10
5-[(3S,4R)-3-{[(2H-1,3-benzodioxol-5-yl)oxy]methyl}piperidin-4-yl]-2-fluoro-N-[(1H-pyrazol-5-yl)methyl]benzamide C₂₉H₂₈FN₅O₄ 545.5 Benzodioxole, piperidine, pyrazole 2 17

*Note: Values marked with * are inferred based on structural analysis due to lack of explicit data in evidence.

Key Observations:

  • The target compound has the highest molecular weight (430.5 g/mol) among the compared molecules, attributed to its pyridinyl-piperazine group and extended pentanamide chain.
  • Unlike the thiadiazole-containing analog , the benzothiazole ring in the target compound may confer stronger π-π stacking interactions with biological targets.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The pyridinyl-piperazine group in the target compound likely improves aqueous solubility over the methoxyethyl-substituted analog , which may exhibit higher lipophilicity.
  • Metabolic Stability: The pentanamide backbone could reduce susceptibility to esterase-mediated hydrolysis compared to acetamide derivatives .
  • Chirality: Unlike the chiral piperidine-containing compound , the target compound lacks reported stereocenters, simplifying synthesis and formulation.

Biological Activity

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide, a compound featuring a benzothiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties supported by recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

N 2E 1 3 benzothiazol 2 3H ylidene 5 oxo 5 4 pyridin 2 yl piperazin 1 yl pentanamide\text{N 2E 1 3 benzothiazol 2 3H ylidene 5 oxo 5 4 pyridin 2 yl piperazin 1 yl pentanamide}

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial agent, anticancer drug, and anti-inflammatory compound.

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. A study evaluating various benzothiazole derivatives found that compounds similar to the target compound demonstrated potent activity against a range of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 10.7 to 21.4 μmol/mL against bacteria and lower against fungi .

Table 1: Antimicrobial Activity of Related Benzothiazole Derivatives

CompoundMIC (μmol/mL)Bacterial StrainsFungal Strains
Compound A10.7 - 21.4E. coli, S. aureusC. albicans
Compound B15.0 - 25.0P. aeruginosaA. niger
Compound C8.0 - 18.0K. pneumoniaeF. solani

2. Anticancer Activity

The anticancer potential of the compound has been evaluated in vitro against various cancer cell lines. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study:
A study published in the Journal of Chemical Health Risks reported that a related benzothiazole derivative exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong cytotoxic effects .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (μM)
MCF-7 (Breast)5.0
HeLa (Cervical)4.5
A549 (Lung)6.0

3. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been investigated. In vivo studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways .

Table 3: Anti-inflammatory Potency

CompoundED50 (mmol/kg)COX Inhibition (%)
Compound D35.775
Compound E38.780

The biological activity of this compound is attributed to:

  • Inhibition of Enzymatic Pathways: Compounds similar to this one have been shown to inhibit enzymes such as COX and certain kinases involved in cancer progression.
  • Induction of Apoptosis: The ability to trigger programmed cell death pathways in cancer cells is a significant mechanism for its anticancer activity.

Q & A

Q. What synthetic strategies are effective for preparing N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide?

  • Methodology : Use a modular approach involving: (i) Nucleophilic substitution of the piperazine moiety (e.g., 4-(pyridin-2-yl)piperazine) with a pentanamide precursor. (ii) Condensation reactions to introduce the benzothiazole-ylidene group. (iii) Purification via normal-phase chromatography with gradients of dichloromethane/ethyl acetate/methanol (e.g., 100% DCM → 100% EtOAc → 10% MeOH/DCM) .
  • Key Considerations : Optimize reaction stoichiometry and temperature to minimize side products (e.g., incomplete substitution or over-alkylation).

Q. How can structural confirmation be reliably achieved for this compound?

  • Analytical Techniques :
  • 1H NMR : Look for diagnostic signals:
  • δ 8.6–9.1 ppm (aromatic protons from pyridine/benzothiazole).
  • δ 3.0–3.5 ppm (piperazine CH2 groups).
  • δ 2.4–2.6 ppm (pentanamide backbone) .
  • Mass Spectrometry (MS) : Confirm molecular weight via LC/MS (e.g., [M+H]+ expected at ~445–487 m/z, depending on substituents) .

Q. What purification methods are suitable for isolating this compound from reaction mixtures?

  • Step 1 : Remove polar impurities via normal-phase chromatography using silica gel and gradients of DCM/EtOAc.
  • Step 2 : Further purify using amine-functionalized columns (e.g., RediSep Rf Gold Amine) to resolve residual basic byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Approach : (i) Synthesize analogs with variations in:
  • Piperazine substituents (e.g., 2-methoxy, 2,3-dichlorophenyl).
  • Benzothiazole-ylidene groups (e.g., electron-withdrawing/donating substituents).
    (ii) Evaluate biological activity (e.g., receptor binding assays) and correlate with structural features.
    • Example : Evidence from dopamine D3 receptor ligands shows that 2-methoxy substitution on the piperazine aryl group enhances selectivity .

Q. How should contradictory spectral data between synthesis batches be resolved?

  • Troubleshooting Steps : (i) Verify reaction conditions (e.g., moisture levels, catalyst purity). (ii) Use 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers or tautomers. (iii) Compare with literature data for analogous compounds (e.g., δ 7.2–7.4 ppm for pyridine-proton coupling patterns) .

Q. What computational methods are effective for predicting the binding mode of this compound to target receptors?

  • Protocol : (i) Perform molecular docking using X-ray structures of related receptors (e.g., CGRP receptor at 1.6 Å resolution). (ii) Apply MD simulations to assess stability of ligand-receptor complexes. (iii) Validate predictions with mutagenesis studies (e.g., alanine scanning of key binding residues) .

Q. How can metabolic stability be improved for in vivo studies?

  • Strategies : (i) Introduce deuterium at metabolically labile positions (e.g., benzylic hydrogens). (ii) Modify the piperazine-pyridine linkage to reduce CYP450-mediated oxidation. (iii) Use prodrug approaches (e.g., esterification of the pentanamide carbonyl) .

Q. What experimental designs are optimal for assessing solubility and formulation compatibility?

  • Methods : (i) Measure logP via shake-flask or HPLC-derived methods. (ii) Screen co-solvents (e.g., PEG-400, cyclodextrins) for enhanced aqueous solubility. (iii) Use differential scanning calorimetry (DSC) to identify polymorphic forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.